N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide
CAS No.: 633318-91-9
Cat. No.: VC4170913
Molecular Formula: C15H17ClN2O3
Molecular Weight: 308.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 633318-91-9 |
|---|---|
| Molecular Formula | C15H17ClN2O3 |
| Molecular Weight | 308.76 |
| IUPAC Name | N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide |
| Standard InChI | InChI=1S/C15H17ClN2O3/c1-13(2)14(3)6-7-15(13,21-12(14)20)11(19)18-10-5-4-9(16)8-17-10/h4-5,8H,6-7H2,1-3H3,(H,17,18,19) |
| Standard InChI Key | YQRQKJAIAVDBCC-UHFFFAOYSA-N |
| SMILES | CC1(C2(CCC1(OC2=O)C(=O)NC3=NC=C(C=C3)Cl)C)C |
Introduction
Structural Features
-
Bicyclic Framework: The compound contains a bicyclo[2.2.1]heptane framework, which provides a unique three-dimensional arrangement that can influence its chemical reactivity and biological activity.
-
Chlorinated Pyridine Moiety: The presence of a 5-chloropyridin-2-yl group suggests potential interactions with biological targets due to the electron-withdrawing nature of the chlorine substituent, enhancing lipophilicity and possibly bioavailability.
Synthesis Methods
The synthesis of compounds with similar structures typically involves multiple steps, including reactions that form the bicyclic core and introduce the chlorinated pyridine moiety. Specific conditions such as temperature, time, and solvents are crucial for optimizing yield and purity.
Biological Implications
Compounds with similar structures have shown significant biological activity, particularly as inhibitors of specific enzymes or receptors involved in disease pathways. The chlorinated pyridine group may enhance interactions with biological targets, potentially leading to applications in pharmacology.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(3,5-dichloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | Dichlorinated pyridine, bicyclic structure | Enhanced lipophilicity and potential biological interactions |
| 2-bromo-N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | Brominated and chlorinated pyridine, bicyclic structure | Potential pharmacological properties |
| Methyl (5-chloropyridin-2-yl)aminoacetate | Chlorinated pyridine, simpler structure | Known molecular weight and chemical properties |
Potential Applications
Given the structural similarities with other biologically active compounds, N-(5-chloropyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide may have potential applications in drug development, particularly in targeting specific enzymes or receptors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume